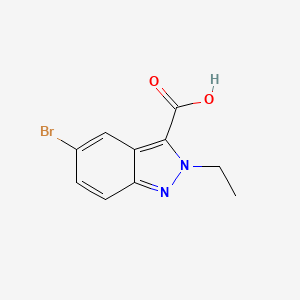![molecular formula C16H19NO2S B7628619 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide, also known as DMSB, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. DMSB has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been used in a range of scientific research applications, including the study of ion channels, neurotransmitter release, and protein-protein interactions. This compound has been shown to inhibit the activity of certain ion channels, making it a valuable tool for investigating the role of these channels in various physiological processes. Additionally, this compound has been shown to modulate the release of neurotransmitters such as glutamate, further highlighting its potential applications in neuroscience research. This compound has also been used to investigate protein-protein interactions, particularly those involving the scaffold protein PSD-95.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels and modulation of neurotransmitter release. This compound has been shown to inhibit the activity of voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, this compound has been shown to modulate the release of glutamate, an important neurotransmitter involved in synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including the inhibition of ion channels, modulation of neurotransmitter release, and modulation of protein-protein interactions. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, further highlighting its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of ion channels, making it a valuable tool for investigating the role of these channels in various physiological processes. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research involving 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on ion channels and neurotransmitter release. Finally, the development of more potent analogs of this compound may lead to the discovery of new compounds with even greater potential for scientific research and therapeutic applications.
Méthodes De Synthèse
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with N-(4-methylbenzyl)-3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure this compound. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethylaniline followed by N-alkylation with benzyl chloride.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-4-7-15(8-5-12)11-17-20(18,19)16-9-6-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGWLBYILXJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
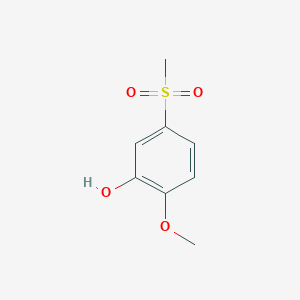
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)


![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
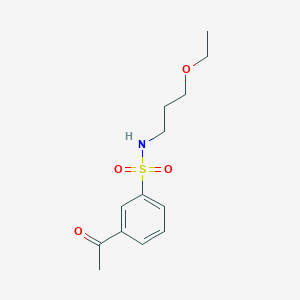
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
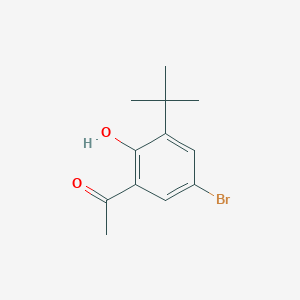
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
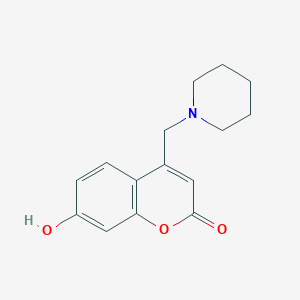

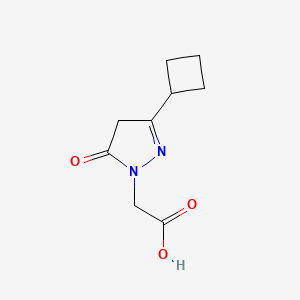
![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)
